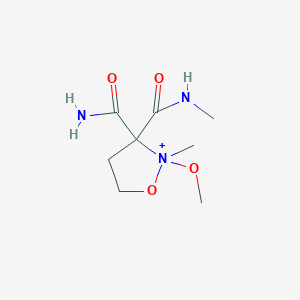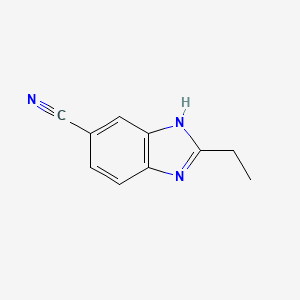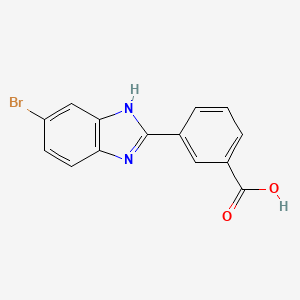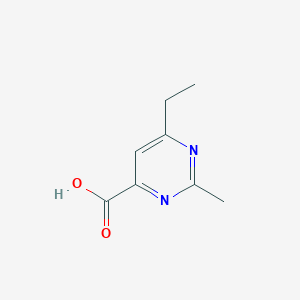
2-methoxy-N'3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is a chemical compound with the molecular formula C8H15N3O4 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethylamine with a suitable oxazolidine precursor in the presence of a methoxy group donor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- 3-methoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
- 2-ethoxy-N,N’-dimethyl-1,2-oxazolidine-3,3-dicarboxamide
Uniqueness
2-methoxy-N’3,N3-dimethyl-1,2-oxazolidine-3,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and dimethyl substitutions influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H16N3O4+ |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
2-methoxy-3-N',2-dimethyl-1,2-oxazolidin-2-ium-3,3-dicarboxamide |
InChI |
InChI=1S/C8H15N3O4/c1-10-7(13)8(6(9)12)4-5-15-11(8,2)14-3/h4-5H2,1-3H3,(H2-,9,10,12,13)/p+1 |
Clave InChI |
WJKNNIWPKNGYFQ-UHFFFAOYSA-O |
SMILES canónico |
CNC(=O)C1(CCO[N+]1(C)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15238780.png)




![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)



![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)


